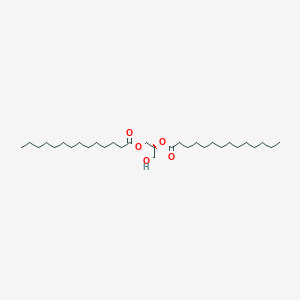

1,2-Dimyristin, (R)-

Beschreibung

Contextualization within the sn-Diacylglycerol Family

Diacylglycerols are a class of lipids composed of a glycerol molecule with two fatty acid chains attached. ontosight.ai They exist as three main isomers: sn-1,2, sn-2,3, and sn-1,3-diacylglycerols. creative-biolabs.comoup.com The sn-1,2 and sn-2,3 isomers are enantiomers, meaning they are non-superimposable mirror images of each other, while the sn-1,3 isomer is thermodynamically more stable. creative-biolabs.comnih.gov

In biological systems, sn-1,2-diacylglycerols are particularly significant. nih.gov They are key intermediates in the biosynthesis of triglycerides and phospholipids through the Kennedy pathway. nih.govahajournals.org Furthermore, they function as crucial second messengers in cellular signaling pathways. ontosight.aitandfonline.com The generation of sn-1,2-DAGs at the cell membrane, often through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the activation of various proteins, most notably protein kinase C (PKC). tandfonline.comsigmaaldrich.com

Significance of (R)-Stereochemistry in Glycerolipid Functionality

The stereochemistry of glycerolipids is paramount to their biological function. Enzymes within biological systems are highly specific and can distinguish between different stereoisomers. aocs.org The "R" configuration of (R)-1,2-Dimyristin, which corresponds to the sn-1,2-diacylglycerol structure, is the biologically active form for activating protein kinase C (PKC). vulcanchem.comnih.gov The sn-2,3 enantiomer is inactive in this regard. nih.gov

This stereospecificity is fundamental to the role of DAGs as signaling molecules. When a cell receives an external signal, specific enzymes generate sn-1,2-DAG at the plasma membrane. tandfonline.com This specific isomer then recruits and activates PKC, which in turn phosphorylates a multitude of downstream proteins, leading to a cascade of cellular responses such as cell growth, differentiation, and apoptosis. ontosight.aiwikipedia.org The precise spatial arrangement of the fatty acyl chains and the free hydroxyl group on the glycerol backbone of the (R)-isomer is essential for its recognition by and binding to the C1 domain of conventional and novel PKC isoforms. tandfonline.com

Historical Trajectory and Current Frontiers in sn-1,2-Diacylglycerol Research

The understanding of diacylglycerols has evolved significantly over the past decades. Early research in the mid-20th century identified DAGs as key intermediates in the synthesis of triglycerides and phospholipids. nih.gov A pivotal discovery was the role of sn-1,2-diacylglycerol as a second messenger in signal transduction, a finding that opened up new avenues in cell biology. scispace.com This led to extensive investigation into the activation of protein kinase C by DAGs and the downstream effects of this signaling pathway. wikipedia.orgmdpi.comnih.gov

Initial studies often used mixtures of DAG isomers or synthetic analogs like phorbol esters to probe PKC activation. wikipedia.org However, the development of efficient asymmetric synthesis methods has enabled the production of enantiomerically pure sn-1,2- and sn-2,3-diacylglycerols, allowing for more precise investigations into their distinct biological roles. nih.gov

Current research frontiers in the field of sn-1,2-diacylglycerols are multifaceted. A major area of focus is the role of specific DAG molecular species in various diseases. For instance, abnormal accumulation of certain DAGs in skeletal muscle has been linked to insulin resistance and type 2 diabetes through the activation of specific PKC isoforms like PKCθ. pnas.orgmdpi.com Similarly, the DAG-PKC pathway is implicated in the vascular complications of diabetes. nih.gov

Furthermore, the regulation of DAG levels by diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), is a subject of intense study. mdpi.comfrontiersin.orgresearchgate.net DGKs act as crucial regulators of DAG signaling, and their dysfunction is associated with various pathological conditions, including cancer and immune disorders. nih.govbohrium.com Researchers are actively exploring DGK isozymes as potential therapeutic targets. frontiersin.orgnih.gov The development of specific inhibitors for different DGK isoforms is a promising area of drug discovery. nih.gov

Another frontier is the detailed investigation of the spatiotemporal dynamics of DAG signaling within the cell. Advanced imaging techniques are being employed to visualize the generation and localization of specific DAG species at different subcellular membranes, providing a more nuanced understanding of their signaling functions. mdpi.com The study of the interplay between DAGs and other lipid signaling molecules, and their integrated role in complex cellular processes, continues to be a vibrant and evolving field of research.

Eigenschaften

CAS-Nummer |

1069-82-5 |

|---|---|

Molekularformel |

C31H60O5 |

Molekulargewicht |

512.8 g/mol |

IUPAC-Name |

[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1 |

InChI-Schlüssel |

JFBCSFJKETUREV-GDLZYMKVSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |

Andere CAS-Nummern |

1069-82-5 |

Herkunft des Produkts |

United States |

Stereospecific Synthesis and Preparative Methodologies for R -1,2-dimyristin

Enantioselective Synthetic Routes for Diacylglycerols

The chemical synthesis of chiral 1,2-diacylglycerols necessitates careful control of stereochemistry to prevent the formation of racemic mixtures and undesired acyl migration. Several strategies have been developed to achieve high enantiomeric purity.

One effective approach begins with a chiral precursor, such as D-mannitol, to establish the desired stereocenter. A multi-step synthesis from D-mannitol involves isopropylidene acetal formation, oxidation, benzylation, deprotection, acylation of the primary and secondary hydroxyl groups, and final debenzylation to yield the target 1,2-diacylglycerol. researchgate.net This method, while effective, can be lengthy.

Another versatile starting material for the synthesis of chiral diacylglycerols is glycidol (2,3-epoxy-1-propanol). researchgate.net Optically active glycidol can be obtained through methods like stereospecific diazotization of L- or D-serine, followed by conversion to isopropylideneglycerol, a key intermediate. researchgate.net Alternatively, racemic glycidol can be resolved to yield the desired enantiomer. The epoxy ring of a glycidol ester can then be opened stereospecifically with a second fatty acid to form a chiral 1,3-diglyceride, which can be further converted to the desired 1,2-diacylglycerol. researchgate.net

Chemoenzymatic Strategies for Chiral Glycerolipid Production

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce chiral glycerolipids like (R)-1,2-Dimyristin with high efficiency and stereoselectivity. These methods often leverage the remarkable ability of lipases to catalyze reactions in a regioselective and stereoselective manner.

Lipase-Catalyzed Regioselective and Stereoselective Acylation

Lipases are widely employed for the kinetic resolution of racemic mixtures and for the regioselective acylation of glycerol and its derivatives. taltech.eersc.org For instance, a chemoenzymatic route for producing 3-O-benzyl-sn-glycerol, a precursor for 1,2-diacylglycerols, starts with racemic 1-O-benzylglycerol. capes.gov.br This method utilizes sequential enzymatic acylation, a Mitsunobu inversion, and enzymatic hydrolysis, achieving a 70–75% yield of 3-O-benzyl-sn-glycerol with an enantiomeric excess of 94–96%. capes.gov.br

Candida antarctica lipase B (CALB) is a particularly versatile and highly regioselective enzyme used in the synthesis of structured lipids. taltech.eeresearchgate.net It can exclusively acylate the primary sn-1 or sn-3 positions of the glycerol backbone, a crucial feature for controlling the final structure of the diacylglycerol. researchgate.net The mild reaction conditions offered by lipase catalysis are also essential to prevent acyl migration, which would compromise the regiocontrol of the acylation. researchgate.net

A one-pot reduction of a ketone followed by in situ lipase-mediated resolution has been described for the preparation of (R)- and (S)-enantiomers of O-(4-methoxyphenyl)-glycidol. researchgate.net Pseudomonas cepacia lipase immobilized on ceramic particles has proven effective for this transesterification, leading to high enantioselectivity. researchgate.net These chiral glycidols serve as valuable precursors for the synthesis of 1,2-O-diacyl-sn-glycerols. researchgate.net

| Enzyme | Substrate | Reaction Type | Key Feature |

| Candida antarctica lipase B (CALB) | Glycerol derivatives | Acylation | High regioselectivity for sn-1/sn-3 positions. researchgate.net |

| Pseudomonas cepacia lipase | Racemic O-(4-methoxyphenyl)-glycidol | Transesterification | High enantioselectivity in resolution. researchgate.net |

| Humicola lanuginosa lipase | Sucrose and vinyl esters | Transesterification | Catalyzes regioselective acylation. nih.gov |

Biotechnological Approaches for Defined Diacylglycerol Synthesis

Biotechnological production of diacylglycerols often involves the use of whole microbial cells or isolated enzymes to catalyze specific transformations. Oleaginous yeasts, such as Rhodosporidium toruloides, are known to accumulate lipids and can be genetically engineered to enhance the production of specific diacylglycerols. frontiersin.org By manipulating the genes involved in the interconversion between diacylglycerols and triacylglycerols, it is possible to steer the lipid metabolism towards the accumulation of desired DAGs. frontiersin.org

Another area of research focuses on identifying and characterizing enzymes from various organisms that are involved in diacylglycerol metabolism. For example, a diacylglycerol acetyltransferase (DAcT) gene from Euonymus europaeus has been identified and characterized, which is responsible for the synthesis of acetylated triacylglycerols from diacylglycerol precursors. mdpi.com Understanding the substrate specificity of such enzymes can open avenues for their use in tailored biotechnological production systems.

Furthermore, studies on fecal bacteria have revealed that certain species, predominantly Clostridium bifermentans and Escherichia coli, can produce 1,2-sn-diacylglycerols from phosphatidylcholine. nih.gov This highlights the potential of microbial fermentation for DAG production, although controlling the specific stereoisomer and acyl composition remains a challenge.

Biological Roles and Intracellular Dynamics of R -1,2-dimyristin

Integration into Cellular Lipid Metabolism Pathways

(R)-1,2-Dimyristin is a central intermediate in the synthesis and turnover of major lipid classes, including triglycerides and phospholipids. Its metabolic fate is tightly regulated, ensuring a balance between energy storage and the production of essential membrane constituents and signaling molecules.

Precursor Role in Triglyceride and Phospholipid Biosynthesis

As a 1,2-diacyl-sn-glycerol, (R)-1,2-Dimyristin serves as a direct precursor in the de novo synthesis of triglycerides. nih.gov This process involves the acylation of the free hydroxyl group at the sn-3 position of the glycerol backbone by the enzyme diacylglycerol O-acyltransferase (DGAT). cdnsciencepub.com This reaction completes the formation of a triacylglycerol molecule, the primary form of energy storage in cells. The efficiency of this conversion can be influenced by the fatty acid composition of the diacylglycerol substrate. cdnsciencepub.com

(R)-1,2-Dimyristin is also a key building block for the synthesis of various phospholipids, which are essential components of cellular membranes. ymdb.ca One major pathway involves the reaction of (R)-1,2-Dimyristin with a CDP-activated head group, such as CDP-choline, to form phosphatidylcholine. ymdb.ca This reaction is catalyzed by cholinephosphotransferase. Alternatively, phospholipase D (PLD) can utilize (R)-1,2-Dimyristin in transphosphatidylation reactions to generate other phospholipids. Research has demonstrated that PLD exhibits affinity for sn-1,2 specific DAGs, including 1,2-dimyristin, for the formation of bis(diacylglycero)phosphates. nih.gov A notable example of its precursor role is in the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a common phospholipid used in the formation of model lipid bilayers for research purposes. lipidmaps.org

| Metabolic Pathway | Enzyme | Product | Reference |

|---|---|---|---|

| Triglyceride Biosynthesis | Diacylglycerol O-acyltransferase (DGAT) | Triacylglycerol (Trimyristin) | nih.govcdnsciencepub.com |

| Phosphatidylcholine Biosynthesis | Cholinephosphotransferase | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | ymdb.calipidmaps.org |

| Phospholipid Synthesis (Transphosphatidylation) | Phospholipase D (PLD) | Bis(diacylglycero)phosphates | nih.gov |

Substrate Specificity for Diacylglycerol Kinases (DGKs) and Phosphatidic Acid Generation

The phosphorylation of (R)-1,2-Dimyristin to phosphatidic acid (PA) is a critical regulatory step in lipid metabolism and signaling, catalyzed by a family of enzymes known as diacylglycerol kinases (DGKs). mdpi.com This reaction consumes ATP and converts the signaling molecule DAG into another important lipid second messenger, PA. The stereospecificity of DGK isoforms is a key determinant in the phosphorylation of diacylglycerols. nih.gov

Different DGK isoforms exhibit distinct substrate specificities. For instance, DGKε shows a high degree of specificity for diacylglycerols containing an arachidonoyl (20:4) fatty acid at the sn-2 position. mdpi.comnih.gov In contrast, other isoforms like DGKα and DGKζ show less stringent fatty acid selectivity. nih.gov Studies have shown that the α and ζ isoforms of DGK are inhibited by the enantiomer 2,3-dioleoylglycerol, highlighting the importance of the sn-1,2 configuration for proper substrate binding and catalysis. nih.gov While direct kinetic data for (R)-1,2-Dimyristin with all DGK isoforms is not extensively documented, its sn-1,2 configuration makes it a potential substrate for several members of the DGK family, leading to the generation of 1,2-dimyristoyl-sn-glycero-3-phosphate.

| DGK Isoform | Substrate Specificity/Chirality Preference | Reference |

|---|---|---|

| DGKα | Exhibits stereospecificity; inhibited by 2,3-dioleoylglycerol. | nih.gov |

| DGKε | High specificity for DAGs with an arachidonoyl group at the sn-2 position. | mdpi.comnih.gov |

| DGKζ | Exhibits stereospecificity; inhibited by 2,3-dioleoylglycerol. Does not discriminate among DAGs with different acyl chains as much as DGKε. | nih.govnih.gov |

Contribution to Fatty Acid and Glycerolipid Cycling

(R)-1,2-Dimyristin is a key intermediate in the glycerolipid/free fatty acid (GL/FFA) cycle, a metabolic pathway that involves the continuous breakdown (lipolysis) and re-synthesis (esterification) of triglycerides. encyclopedia.pub This cycle is not futile but serves important physiological functions, including energy homeostasis and the generation of signaling molecules. researchgate.net

In this cycle, triglycerides are hydrolyzed by lipases to release free fatty acids and di- and monoacylglycerols. (R)-1,2-Dimyristin, as a diacylglycerol, can be further hydrolyzed to a monoacylglycerol and a free fatty acid, or it can be re-esterified with a fatty acyl-CoA to reform a triglyceride. encyclopedia.pub This dynamic cycling allows the cell to regulate the intracellular pools of free fatty acids and various lipid signaling molecules, including DAG itself. The activity of the GL/FFA cycle can be influenced by the metabolic state of the cell, such as the availability of glucose. encyclopedia.pub

Central Role in Cellular Signaling Cascades

Beyond its metabolic functions, (R)-1,2-Dimyristin is a potent second messenger that activates a variety of downstream signaling pathways, most notably those orchestrated by Protein Kinase C (PKC).

Allosteric Activation of Protein Kinase C (PKC) Isoforms and Downstream Effectors

(R)-1,2-Dimyristin, like other 1,2-diacyl-sn-glycerols, is a physiological allosteric activator of conventional and novel isoforms of Protein Kinase C (PKC). mdpi.com The generation of DAG in the plasma membrane recruits PKC from the cytosol and induces a conformational change that relieves its autoinhibition, leading to kinase activation. ucsd.edu

Once activated, PKC phosphorylates a wide array of downstream effector proteins, thereby modulating their activity and initiating a cascade of cellular responses. These substrates include:

Membrane Receptors: PKC can phosphorylate and thereby regulate the activity of receptors such as the Epidermal Growth Factor Receptor (EGFR), often leading to a feedback inhibition mechanism. ucsd.edu

Cytoskeletal Proteins: A major PKC substrate is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a protein involved in regulating the actin cytoskeleton. nih.gov

Enzymes: PKC can phosphorylate and activate other kinases, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway, like MEK and MAPK, which in turn regulate cellular processes like proliferation and differentiation. nih.gov

Transcription Factors: PKC signaling can extend to the nucleus, where it can directly or indirectly lead to the phosphorylation and activation of transcription factors such as AP-1 and NF-κB, thereby altering gene expression. nih.gov

Modulatory Effects on Key Signal Transduction Networks (e.g., Phosphatidylinositol Cycle)

The generation of (R)-1,2-Dimyristin is intrinsically linked to the phosphatidylinositol (PI) cycle, a fundamental signal transduction system. The cycle is initiated by the activation of phospholipase C (PLC) in response to various extracellular stimuli. nih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.gov

(R)-1,2-Dimyristin, as a specific form of DAG, thus acts as a critical node in this pathway. Its production leads to the activation of PKC and its downstream signaling cascades. The termination of the DAG signal is achieved through its phosphorylation by DGKs to form phosphatidic acid, which can then be used to resynthesize phosphatidylinositols, thereby completing the cycle. mdpi.com This tight regulation of the synthesis and degradation of (R)-1,2-Dimyristin ensures a transient and localized signaling event, allowing for precise cellular control.

| Signaling Pathway | Role of (R)-1,2-Dimyristin | Key Downstream Effectors/Events | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) Activation | Allosteric activator | Phosphorylation of EGFR, MARCKS, MEK/MAPK, AP-1, NF-κB | ucsd.edunih.govnih.gov |

| Phosphatidylinositol (PI) Cycle | Product of PIP2 hydrolysis by PLC | Initiation of PKC-mediated signaling | nih.gov |

Function as a Second Messenger in Regulating Cellular Responses

(R)-1,2-Dimyristin, as a member of the diacylglycerol (DAG) family, functions as a lipid-based second messenger, transducing signals from the cell surface to intracellular effector proteins. nih.govnih.gov The generation of DAG at the cell membrane, typically through the enzymatic cleavage of phospholipids by phospholipase C (PLC), initiates a cascade of signaling events. superchroma.com.tw One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC) isozymes. bocsci.com Upon binding to the C1 domain of PKC, DAG induces a conformational change that recruits the kinase to the plasma membrane and activates it. Activated PKC then phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular responses, including cell proliferation, differentiation, and apoptosis. bocsci.com

While DAG is a canonical activator of PKC, specific species of DAG can exhibit different potencies. Research has characterized 1,2-Dimyristoyl-sn-glycerol, a saturated diacylglycerol, as a weak activator of PKC. americanchemicalsuppliers.com Nevertheless, its role in specific physiological events has been noted. For instance, dimyristin has been used in studies of sperm acrosomal exocytosis, a critical event in fertilization, highlighting the importance of DAG signaling in this process. csic.es The function of DAG is not limited to PKC activation; it also serves to stimulate other pathways, such as those involving certain phospholipases, further underscoring its multifaceted role as a second messenger. csic.es

Homeostatic Regulation of Diacylglycerol Levels in Cellular Physiology

Enzymatic Control of (R)-1,2-Dimyristin Production and Hydrolysis

The cellular concentration of (R)-1,2-Dimyristin is dictated by a dynamic balance between its synthesis and degradation, catalyzed by a specific suite of enzymes. The chemical diversity of DAGs, based on their fatty acyl chain composition, suggests that different species may be regulated by distinct enzymatic pathways to achieve functional diversity. nih.govnih.gov

Production pathways for diacylglycerols include:

Phospholipid Hydrolysis: Phospholipase C (PLC) enzymes hydrolyze phosphoinositides (like PIP2) to generate DAG and inositol 1,4,5-triphosphate (IP3). superchroma.com.tw Additionally, phosphatidylcholine-specific PLC can be a major route for DAG generation. csic.es The phospholipase D (PLD) pathway also contributes by first producing phosphatidic acid (PA), which is then converted to DAG by PA phosphatases. csic.es

De Novo Synthesis: The primary pathway for de novo DAG synthesis occurs in the endoplasmic reticulum, where phosphatidic acid (PA) is dephosphorylated by PA phosphatases (e.g., Pah1 in yeast). researchgate.net

Triacylglycerol (TAG) Lipolysis: Lipases can hydrolyze TAG stored in lipid droplets to release DAG and free fatty acids. For example, lipase from Saccharomyces cerevisiae can hydrolyze trimyristin to produce dimyristin. mdpi.com

Consumption pathways for diacylglycerols include:

Conversion to Phosphatidic Acid (PA): Diacylglycerol kinases (DGKs) phosphorylate DAG to form PA. mdpi.comfrontiersin.org This reaction not only terminates DAG signaling but also regenerates PA, a key precursor for phospholipid synthesis. mdpi.com

Synthesis of Triacylglycerol (TAG): For storage, DAG is acylated by acyl-CoA:diacylglycerol acyltransferases (DGATs) or phospholipid:diacylglycerol acyltransferase (PDAT) to form TAG. nih.gov In yeast, the enzymes Dga1 and Lro1 are key players in this process. nih.gov

Synthesis of Phospholipids: DAG serves as a backbone for the synthesis of major membrane lipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).

Recent research has identified the conserved eukaryotic protein family DIP2 (DISCO-interacting protein 2) as a specific regulator of certain DAG subspecies, facilitating their conversion to TAG and preventing toxic accumulation that can lead to endoplasmic reticulum stress. elifesciences.orgresearchgate.net

Table 1: Key Enzymes in the Metabolism of Diacylglycerol (DAG)

| Enzyme Class | Specific Enzyme Example(s) | Function | Reference(s) |

| Production | |||

| Phospholipase C (PLC) | Phosphoinositide-specific PLC | Hydrolyzes PIP2 to DAG and IP3 | superchroma.com.tw |

| Phosphatidic Acid Phosphatase | Pah1 (yeast) | Dephosphorylates PA to produce DAG | researchgate.net |

| Triacylglycerol Lipase | Various | Hydrolyzes TAG to DAG and fatty acids | mdpi.com |

| Consumption/Conversion | |||

| Diacylglycerol Kinase (DGK) | Dgk1 (yeast) | Phosphorylates DAG to PA | frontiersin.org |

| Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) | Dga1, Are1, Are2 (yeast) | Acylates DAG to form TAG | nih.gov |

| Phospholipid:Diacylglycerol Acyltransferase (PDAT) | Lro1 (yeast) | Transfers an acyl group from a phospholipid to DAG to form TAG | nih.gov |

| DIP2 Family Protein | ScDIP2 (yeast) | Regulates specific DAG subspecies by facilitating conversion to TAG | elifesciences.orgresearchgate.net |

Spatio-Temporal Distribution and Compartmentalization of Diacylglycerol Pools

Diacylglycerol is not uniformly distributed throughout the cell; instead, it is concentrated in distinct subcellular pools, each associated with specific metabolic or signaling functions. nih.gov The study of this compartmentalization has been greatly advanced by the use of genetically encoded DAG sensors, such as fluorescent proteins fused to the C1 domain of PKC, which specifically binds DAG. researchgate.netfrontiersin.orgoup.com

Lipidomic analyses and sensor-based imaging have revealed that DAG metabolism occurs at multiple subcellular locations. nih.gov The endoplasmic reticulum (ER) is the central hub for the de novo synthesis of DAG and its subsequent conversion to TAG for storage in lipid droplets. nih.gov However, significant and dynamic pools of DAG have been identified in other compartments:

Plasma Membrane: A critical site for signaling, where DAG is generated in response to external stimuli to activate effector proteins. nih.govoup.com

Golgi Apparatus: A pool of DAG at the trans-Golgi network is involved in the fission of membranes to form transport carriers. oup.com

Lipid Droplets (LDs): DAG is a key intermediate in the synthesis and breakdown of TAGs stored in LDs. frontiersin.org

Vacuolar Membranes: In yeast, DAG pools are associated with vacuolar membranes and are particularly dynamic during the resumption of growth from a stationary phase, where they support phospholipid synthesis for membrane proliferation. frontiersin.org

Mitochondria-Vacuole Contact Sites: The DIP2 protein, which regulates specific DAG subspecies, has been found to be associated with these contact sites in yeast, suggesting a role in inter-organelle lipid trafficking and homeostasis. researchgate.net

Cell Plate: In dividing plant cells, a transient pool of DAG accumulates at the growing cell plate during cytokinesis. oup.com

The existence of these distinct, spatially and temporally regulated pools allows the cell to utilize DAG for diverse functions simultaneously, from building new membranes to transducing signals, without causing inappropriate cross-talk between pathways. nih.gov

Table 2: Subcellular Pools of Diacylglycerol (DAG) and Their Functions

| Subcellular Location | Associated Function(s) | Method of Observation/Reference(s) |

| Endoplasmic Reticulum (ER) | De novo synthesis of DAG; TAG synthesis | nih.govfrontiersin.org |

| Plasma Membrane | Second messenger signaling; Polarized cell growth | nih.govoup.com |

| Golgi Apparatus | Membrane fission for vesicle transport | oup.com |

| Lipid Droplets | TAG metabolism; Precursor for membrane synthesis | nih.govfrontiersin.org |

| Vacuolar Membrane | Membrane proliferation during growth resumption | frontiersin.org |

| Mitochondria-Vacuole Contact Sites | Homeostasis of specific DAG subspecies | researchgate.net |

| Cell Plate (in plants) | Cytokinesis | oup.com |

Biophysical Interactions and Structural Contribution of R -1,2-dimyristin in Biomembranes

Influence on Lipid Bilayer Organization and Dynamics

The inclusion of (R)-1,2-Dimyristin into lipid assemblies significantly influences their structural organization and dynamic properties. Its two saturated 14-carbon acyl chains and its small polar head group allow it to intercalate into phospholipid bilayers, altering the existing molecular packing and intermolecular forces. um.es

Formation and Characterization of Model Membrane Systems (Liposomes, Micelles, Artificial Membranes)

(R)-1,2-Dimyristin is a vital component in the generation of various model membrane systems, which are indispensable tools for biophysical research. um.es These artificial systems mimic the basic structure of biological membranes, allowing for controlled studies of membrane properties and interactions.

Liposomes: These are spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core. nih.gov (R)-1,2-Dimyristin is often used as a precursor for synthesizing phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which readily forms stable liposomes. um.esnih.govnih.gov The formation of liposomes generally involves three main steps: drying of the lipids from an organic solvent, dispersion of the lipids in an aqueous medium, and purification of the resulting liposomes. nih.gov Several common methods are employed:

Thin-Film Hydration: This widely used technique involves dissolving the lipids (including constituents like (R)-1,2-Dimyristin or its derivatives) in an organic solvent, which is then evaporated to create a thin lipid film on the wall of a flask. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). tandfonline.com

Injection Methods: In the ethanol or ether injection methods, lipids are dissolved in an organic solvent and then rapidly injected into an aqueous phase, leading to the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). tandfonline.comfrontiersin.org

Detergent Removal: Lipids are solubilized by a detergent to form micelles. The detergent is then slowly removed by methods like dialysis or column chromatography, which prompts the lipids to reassemble into liposomes. mdpi.com

Microfluidics: This modern technique allows for the precise control of liposome formation, yielding vesicles with a uniform size distribution. By controlling the flow rates of a central lipid-in-alcohol stream and a surrounding aqueous stream, lipids self-assemble into liposomes as the solvent composition changes. researchgate.net

Characterization of these liposomes is crucial and typically involves determining their size, lamellarity (number of bilayers), and encapsulation efficiency using techniques such as dynamic light scattering (DLS), electron microscopy, and spectrophotometry. mdpi.com

Micelles: When dispersed in water above their critical micelle concentration, amphiphilic molecules like detergents can form micelles, which are spherical structures with a hydrophobic core and a hydrophilic surface. mdpi.com While (R)-1,2-Dimyristin itself is not a primary micelle-forming agent due to its highly hydrophobic nature, it is studied within mixed micellar systems, often with detergents, to investigate the activation of membrane-associated enzymes like Protein Kinase C. tandfonline.com

Artificial Membranes: (R)-1,2-Dimyristin is a key ingredient in creating stable and reproducible artificial membranes. um.es These can range from simple monolayers at an air-water interface to more complex supported lipid bilayers on solid substrates. These systems are instrumental in studying lipid-protein interactions and the function of membrane proteins in a controlled environment. um.es

Impact on Membrane Fluidity, Permeability, and Phase Transitions

The physical state of a lipid bilayer is critical for its function and is characterized by its fluidity, permeability, and phase behavior. The incorporation of (R)-1,2-Dimyristin can modulate these properties.

Membrane Fluidity: Membrane fluidity refers to the viscosity of the lipid bilayer and affects the diffusion and rotation of embedded proteins and other molecules. mdpi.com The fluidity is largely dependent on temperature and the composition of the lipid acyl chains. immunologyresearchjournal.comresearchgate.net The two saturated myristoyl chains of (R)-1,2-Dimyristin allow for tight molecular packing, which generally decreases membrane fluidity compared to lipids with unsaturated or shorter chains. um.esimmunologyresearchjournal.com This effect is temperature-dependent; above the phase transition temperature, the membrane exists in a more fluid, liquid-disordered state (Lα), while below it, it is in a more rigid, gel-like state (Lβ). oup.com

Permeability: The permeability of a lipid bilayer to small molecules is influenced by its packing density. The tight packing conferred by the saturated chains of (R)-1,2-Dimyristin can decrease the permeability of the bilayer to small water-soluble molecules. immunologyresearchjournal.com

Phase Transitions: Lipid bilayers undergo a phase transition from a gel state to a fluid state at a characteristic melting temperature (Tm). immunologyresearchjournal.comoup.com (R)-1,2-Dimyristin and its derivatives like DMPC are frequently used in studies of these transitions due to their well-defined thermal behavior. um.esnih.gov The Tm is influenced by the length and saturation of the acyl chains; longer and more saturated chains lead to higher transition temperatures due to stronger van der Waals interactions. um.es The presence of diacylglycerols like (R)-1,2-Dimyristin in a phospholipid membrane can alter the cooperativity of the phase transition and can induce the formation of lipid domains. nih.gov

Table 1: Comparison of Melting Points for Saturated 1,2-Diacylglycerols

Data sourced from um.es

Specific Protein-Lipid Interactions at Membrane Interfaces

Diacylglycerols like (R)-1,2-Dimyristin are not merely structural components; they are potent regulators of membrane-associated proteins. nih.gov The small, uncharged polar head group of DAG creates a unique conical shape that can induce negative curvature in the membrane leaflet, creating packing defects. um.esresearchgate.net These alterations facilitate the binding and modulation of various peripheral and integral membrane proteins. um.es

Modulation of Membrane Protein Activity and Conformation

The presence of diacylglycerol in a membrane can significantly influence the activity and conformation of embedded or associated proteins. um.es

One of the most well-studied examples is the activation of Protein Kinase C (PKC) . tandfonline.com DAG acts as a crucial second messenger that recruits PKC to the membrane. um.esnih.gov The binding of DAG to the C1 domain of PKC stabilizes the protein's association with the membrane, leading to a conformational change that relieves autoinhibition and activates the kinase. tandfonline.comresearchgate.netmdpi.com This activation is not just a simple binding event; DAG alters the physical properties of the bilayer, such as surface curvature and hydration, which further favors the translocation and activation of the enzyme. tandfonline.com

The activity of diacylglycerol kinases (DGKs) , enzymes that phosphorylate DAG to produce phosphatidic acid (PA), is also intrinsically linked to the presence of their substrate in the membrane. ethz.chosti.gov DGK itself is an integral membrane protein, and its catalytic function is dependent on the membrane environment. ethz.chpnas.org

Furthermore, the accumulation of DAG can create localized domains with altered biophysical properties, which can improve the hydrophobic interaction of other proteins with the membrane, thereby affecting their activity. um.es

Role in Membrane Fusion, Fission, and Vesicular Trafficking Processes

The unique conical shape of diacylglycerols plays a critical role in processes that require significant membrane remodeling, such as fusion and fission.

Membrane Fusion and Fission: The accumulation of DAG in one leaflet of a bilayer induces negative curvature, a geometric stress that is essential for both the merging (fusion) and splitting (fission) of membranes. um.esnih.gov For fusion to occur, a highly curved intermediate state known as a hemifusion stalk must form; DAG facilitates the creation of this structure. oup.comnih.gov Conversely, for fission, the constriction of a membrane neck is required, a process also promoted by the negative curvature induced by DAG. researchgate.netnih.gov The production of DAG has been shown to be important for vacuole fusion in yeast and for fission events at the Golgi apparatus and mitochondria. nih.govtandfonline.com

Vesicular Trafficking: Diacylglycerol is a key regulator of vesicular trafficking, particularly in the secretory pathway from the Golgi apparatus. nih.govtandfonline.com It is required for the recruitment and activation of essential proteins, such as Protein Kinase D (PKD), which are involved in the formation of transport carriers destined for the plasma membrane. nih.govresearchgate.net The localized production of DAG can lead to membrane invagination and the eventual fission of a transport vesicle. researchgate.net DGKs also play a role by converting DAG to phosphatidic acid (PA), another lipid messenger involved in polarizing vesicular trafficking. frontiersin.orgrupress.org An imbalance in DAG levels, for instance, due to defects in the enzymes that produce or consume it, can lead to significant problems in ER-to-Golgi transport. oup.com

Binding and Interaction with Peripheral and Integral Membrane Proteins

The interaction of proteins with membranes containing (R)-1,2-Dimyristin is governed by both specific and non-specific interactions.

Peripheral Membrane Proteins: These proteins associate with the membrane surface transiently, often through a combination of electrostatic and hydrophobic interactions. frontiersin.orgosti.gov Many peripheral signaling proteins contain conserved C1 domains that act as specific DAG-sensing modules. researchgate.netnih.gov Proteins like PKC, RasGRPs, and chimaerins are recruited to the membrane via their C1 domains binding directly to DAG. nih.govtandfonline.com This binding is often enhanced by the presence of anionic phospholipids like phosphatidylserine, which provides favorable electrostatic interactions with basic residues on the protein surface. nih.govtandfonline.com The interaction is not static; the binding of DAG can induce conformational changes in the C1 domain itself, modulating its affinity and the geometry of the binding site. nih.gov

Integral Membrane Proteins: These proteins are permanently embedded within the lipid bilayer. While their primary interaction is with the hydrophobic core of the membrane, their function and structure can be modulated by the surrounding lipid composition. frontiersin.org For example, the integral membrane enzyme diacylglycerol acyltransferase-2 (DGAT2) , which synthesizes triacylglycerol from DAG, contains membrane-binding regions in addition to its transmembrane domains. nih.gov Studies using NMR on reconstituted membrane systems containing the phospholipid derivative DMPC have shown that integral proteins can significantly retard the motion of the lipid acyl chains, indicating strong interactions between the protein surface and the surrounding lipids. frontiersin.org However, in one study, the diacylglycerol "dimyristin" did not show any specific interaction with the drug metyrapone in model membranes, in contrast to the phospholipid phosphatidylserine, highlighting that interactions can be highly specific. d-nb.info

Conformational Flexibility and Packing Properties within Lipid Assemblies

The biophysical behavior of (R)-1,2-Dimyristin within lipid assemblies is fundamentally governed by its conformational flexibility and the manner in which it packs with neighboring lipid molecules. These properties are crucial for understanding its contribution to the structure and dynamics of biomembranes. The molecule's structure, featuring two saturated myristoyl chains and a free hydroxyl group on the glycerol backbone, dictates its rotational freedom, acyl chain dynamics, and spatial arrangement in a lipid environment. vulcanchem.com

Acyl Chain Conformation and Flexibility

The two myristic acid chains of (R)-1,2-Dimyristin are not static but possess significant conformational freedom, primarily through rotation around the carbon-carbon single bonds. This leads to trans-gauche isomerization, which is a key determinant of the fluidity and packing density of the lipid assembly. nih.gov In the solid, crystalline state, the acyl chains are typically in a highly ordered, all-trans conformation, which allows for tight molecular packing. vulcanchem.comacs.org However, within a more fluid lipid bilayer, such as in the liquid-crystalline phase, the chains exhibit a higher population of gauche conformers, leading to a more disordered and flexible state. nih.govnih.gov

Studies using techniques like Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy on mixtures of dimyristoyl glycerol (DMG) and dimyristoyl phosphatidylcholine (DMPC) provide detailed insights into the dynamic conformations of the lipid chains. nih.gov In the fluid lamellar phase (a common structure for biomembranes), the profile of segmental chain flexibility is characterized by an "order parameter plateau" for the initial segments of the acyl chains, followed by a progressive increase in flexibility towards the terminal methyl groups. nih.gov Research indicates that even when integrated into a phospholipid membrane, the diacylglycerol molecule adopts a conformation similar to that of the surrounding phospholipids rather than its own crystal structure. nih.gov

Packing Properties in Lipid Bilayers

The way (R)-1,2-Dimyristin molecules pack together or with other lipids influences key membrane characteristics like thickness, lateral pressure, and the formation of non-lamellar phases. X-ray diffraction studies on related diacylglycerol-containing lipids reveal detailed information about their packing arrangements. nih.govnih.gov

Molecular dynamics simulations and experimental data provide quantitative measures of these packing properties. cnjournals.comnih.gov The packing cross-section per molecule is a critical parameter, with studies on the related compound sodium 1,2-dimyristoyl-sn-glycero-phospho-rac-glycerol (DMPG) showing a cross-section of 44.0 Ų. nih.gov The hydrocarbon chains in such packed structures are often tilted. nih.gov

The table below summarizes findings from a ²H-NMR study on DMPC-DMG mixtures, illustrating the differences in chain order between the two components in different lipid phases. nih.gov

Table 1: Chain Order Parameters in DMPC-DMG Mixtures

| Lipid Mixture (mol/mol) | Phase | Component | Relative Chain Order |

|---|---|---|---|

| DMPC:DMG (70:30) | Fluid Lamellar | DMPC | Higher than in pure DMPC |

| DMPC:DMG (70:30) | Fluid Lamellar | DMG | Lower than DMPC in the mixture |

| DMPC:DMG (45:55) | Inverted Hexagonal | DMPC & DMG | Lower intrinsic order than lamellar phase |

| DMPC:DMG (45:55) | Inverted Hexagonal | DMPC & DMG | Reduced difference in order between components |

Data sourced from ²H-NMR spectroscopy studies. nih.gov

The conformation of the glycerol backbone itself is also a key factor. In the crystal structure of related molecules, the two fatty acid-substituted glycerol oxygens can adopt different conformations (e.g., -synclinal vs. +synclinal), which in turn affects the orientation of the acyl chains. nih.gov This conformational flexibility at the glycerol region, combined with the dynamics of the acyl chains, allows (R)-1,2-Dimyristin to integrate into and modulate the properties of diverse lipid assemblies.

Q & A

Q. What are the recommended methods for synthesizing (R)-1,2-Dimyristin with high enantiomeric purity?

- Methodological Answer : (R)-1,2-Dimyristin can be synthesized via selective esterification of sn-glycerol derivatives. A common approach involves protecting the sn-3 hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by stepwise acylation with myristoyl chloride. Chiral resolution techniques, such as enzymatic catalysis (e.g., lipase-mediated transesterification), ensure enantiomeric purity. Post-synthesis, purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) and characterization by H/C NMR (confirming ester carbonyl peaks at ~173 ppm) and mass spectrometry (expected [M+Na] at m/z 535.8) are critical .

Q. How should (R)-1,2-Dimyristin be stored to prevent degradation, and what analytical methods confirm its stability?

- Methodological Answer : Store at -15°C under inert gas (e.g., argon) to minimize oxidation. Stability can be monitored using thin-layer chromatography (TLC; silica gel, chloroform:methanol 95:5) or reversed-phase HPLC (C18 column, acetonitrile:isopropanol gradient). Detect hydrolysis products (free myristic acid) via retention time shifts or LC-MS. Regularly validate purity using differential scanning calorimetry (DSC; melting point 57–61°C) and FT-IR (absence of hydroxyl stretch at ~3400 cm) .

Advanced Research Questions

Q. How can researchers resolve positional isomers like (R)-1,2-Dimyristin from 1,3-Dimyristin using chromatographic techniques?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 μm) and a mobile phase of acetonitrile:isopropanol (70:30, v/v) at 1.0 mL/min. (R)-1,2-Dimyristin elutes earlier than 1,3-isomers due to differences in acyl chain packing. Confirm identity using synthetic standards and tandem MS (MS/MS fragmentation patterns differ for 1,2 vs. 1,3 isomers). Note that equivalent chain number (ECN) predictions fail for positional isomers, necessitating empirical validation .

Q. What experimental approaches are suitable for analyzing the phase behavior of (R)-1,2-Dimyristin in model lipid membranes?

- Methodological Answer : Incorporate (R)-1,2-Dimyristin into liposomes (e.g., via thin-film hydration) and study phase transitions using differential scanning calorimetry (DSC) . For bilayer dynamics, employ fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Compare results with racemic mixtures to assess enantioselective effects. Structural insights can be gained via P NMR to monitor headgroup interactions .

Q. How should discrepancies in reported melting points or spectral data for (R)-1,2-Dimyristin be addressed?

- Methodological Answer : Discrepancies (e.g., melting point ranges of 57–61°C vs. higher values) often arise from impurities or polymorphic forms. Perform recrystallization (e.g., from acetone:hexane) and re-analyze via DSC. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to rule out solvent artifacts. Compare retention times with authenticated standards in multiple solvent systems .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing contradictions in lipid bilayer studies involving (R)-1,2-Dimyristin?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to account for variables like temperature, hydration, and acyl chain orientation. Use Cohen’s kappa coefficient to assess inter-lab reproducibility. For small datasets, non-parametric tests (Mann-Whitney U) are preferable. Always report confidence intervals and effect sizes to contextualize contradictions .

Q. How can researchers ensure reproducibility in synthesizing (R)-1,2-Dimyristin across different laboratories?

- Methodological Answer : Standardize protocols using ICH Q2(R1) guidelines for analytical validation. Provide detailed supplemental data on reaction kinetics (e.g., time-temperature profiles), solvent batch sources, and NMR acquisition parameters (e.g., 500 MHz, CDCl as solvent). Inter-lab round-robin studies with blinded samples can identify procedural variability .

Applications in Model Systems

Q. What are the best practices for using (R)-1,2-Dimyristin in studying lipid-protein interactions?

- Methodological Answer : Prepare lipid-protein monolayers via Langmuir-Blodgett troughs, maintaining a surface pressure of 25–30 mN/m. Use surface plasmon resonance (SPR) to quantify binding kinetics. For structural studies, employ cryo-EM or X-ray crystallography with lipid cubic phases. Always include negative controls (e.g., protein-free bilayers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.